molecular formula C9H14O3 B13981061 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester CAS No. 86273-42-9

2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester

Cat. No.: B13981061
CAS No.: 86273-42-9
M. Wt: 170.21 g/mol
InChI Key: CGILRHVKKLYKNE-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester is a chemical compound with a unique structure that combines the properties of alkenes, oxygen heterocycles, and ester compounds. This compound is often used in various industrial and scientific applications due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (3-methyl-3-oxetanyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the alkene group can participate in addition reactions. The oxygen heterocycle in the oxetanyl group can also open up under acidic or basic conditions, leading to further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: Known for its use in polymerization reactions.

    2-Propenoic acid, 3-phenyl-, methyl ester: Used in the synthesis of fragrances and flavors.

    2-Propenoic acid, (3-ethyl-3-oxetanyl)methyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester is unique due to its combination of an alkene, ester, and oxetanyl group, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

86273-42-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O3/c1-7(2)8(10)12-6-9(3)4-11-5-9/h1,4-6H2,2-3H3

InChI Key

CGILRHVKKLYKNE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1(COC1)C

Origin of Product

United States

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